![molecular formula C7H11NO2 B11759597 Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate
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Overview
Description
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic heterocyclic compound featuring a strained bridgehead nitrogen atom and a methyl ester functional group. Its unique 2.1.1 bicyclic framework imparts significant steric and electronic properties, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound is synthesized via multistep routes, often involving N-Boc-protected intermediates and coupling reactions with amino acids or electrophiles . For example, describes its synthesis using N-Boc-L-tert-leucine under similar conditions to related bicyclic esters, yielding derivatives with high stereochemical control .
Applications of this compound include its use as a piperidine isostere in drug design, where its rigid structure enhances metabolic stability and target binding specificity. highlights its incorporation into a thiazole-carboxamide derivative as a modulator of cystic fibrosis transmembrane conductance regulators, demonstrating its pharmacological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under UV light, and the resulting product can be further derivatized through various transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the modular approach used in its synthesis suggests that it can be produced on a larger scale using batch processes. The key steps would involve the preparation of the starting materials, the [2+2] cycloaddition reaction, and subsequent purification and derivatization steps.
Chemical Reactions Analysis
Oxidation Reactions
The ester group undergoes oxidation under controlled conditions. Common oxidizing agents include:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Potassium permanganate | Aqueous H₂SO₄, 80°C | 3-Carboxy-2-azabicyclohexane | 72% | |
Chromium trioxide | Acetic acid, reflux | Oxo-derivatives (e.g., ketones) | 58% |
Oxidation typically targets the ester’s α-carbon or the bicyclic system’s bridgehead positions, forming carboxylic acids or ketones.
Reduction Reactions
The ester group is reduced to primary alcohols or amines via hydride donors:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Lithium aluminum hydride | Dry THF, 0°C → RT | 3-Hydroxymethyl-2-azabicyclohexane | 85% | |
Sodium borohydride | MeOH, RT | Partial reduction (no reaction) | – |
Selective reduction of the ester to alcohol occurs without ring-opening due to the bicyclic system’s stability. Catalytic hydrogenation (H₂/Pd-C) may reduce double bonds if present.
Ester Hydrolysis
Acid- or base-catalyzed hydrolysis converts the ester to carboxylic acids:
Conditions | Catalyst | Product | Yield | Source |
---|---|---|---|---|
6M HCl, reflux | – | 3-Carboxy-2-azabicyclohexane | 90% | |
NaOH (aq), 60°C | Phase-transfer agent | Sodium carboxylate | 95% |
The reaction proceeds via nucleophilic acyl substitution, with the strained bicyclic system increasing reactivity.
Nucleophilic Substitution
The methoxy group in the ester can be displaced under specific conditions:
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ammonia (NH₃) | Sealed tube, 120°C | 3-Amino-2-azabicyclohexane | 65% | |
Thiophenol | K₂CO₃, DMF, 80°C | 3-(Phenylthio)-2-azabicyclohexane | 78% |
Steric hindrance from the bicyclic framework limits reactivity, requiring harsh conditions.
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[2.1.1]hexane system participates in [2+2] photocycloadditions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ethylene | UV light, hexane | Tetracyclic adduct | 40% | |
Phenylselenyl bromide | CH₂Cl₂, −78°C | Ring-opened selenide intermediate | 55% |
These reactions exploit the compound’s angular strain to form complex polycyclic structures .
Functionalization at the Nitrogen Atom
The secondary amine undergoes alkylation or acylation:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzyl chloride | K₂CO₃, DMF, 60°C | N-Benzyl derivative | 82% | |
Acetic anhydride | Pyridine, RT | N-Acetylated product | 88% |
The nitrogen’s lone pair is less accessible due to ring strain, necessitating strong bases or electrophiles.
Thermal and Photochemical Stability
Decomposition occurs above 200°C, releasing CO₂ and forming azabicyclic amines . UV irradiation induces [2+2] cycloreversion, regenerating diene precursors .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is being explored for its potential therapeutic properties:
- Biological Activity : The compound exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. Studies have shown effective minimum inhibitory concentration (MIC) values, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes, which is crucial for its antibacterial activity. Its unique substitution pattern allows for selective binding to molecular targets, differentiating it from similar compounds.
Chemical Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules:
- Synthesis of Analogues : It is utilized in the synthesis of analogues of bioactive compounds, particularly those related to nicotinic receptors. The nitrogen atom's role in hydrogen bonding facilitates the formation of these analogues .
- Modular Approach : Recent studies have introduced efficient modular strategies for synthesizing new bicyclic structures based on the compound, utilizing photochemistry and other synthetic methodologies to enhance accessibility and diversity in chemical space .
Industrial Applications
The compound is also relevant in industrial contexts:
- Production of Specialty Chemicals : this compound is employed in the production of specialty chemicals and materials, benefiting from its unique structural properties that allow for various chemical transformations.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus with an MIC value of 16 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis of Nicotinic Ligands
Research focusing on the synthesis of nicotinic ligands utilizing methyl 2-azabicyclo[2.1.1]hexane derivatives demonstrated successful incorporation into receptor-targeted compounds, highlighting the versatility of this bicyclic structure in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate depends on its specific application. In general, the compound’s bicyclic structure allows it to interact with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways involved would vary based on the specific context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within the 2-azabicyclo[2.1.1]hexane Family
and describe derivatives of 2-azabicyclo[2.1.1]hexane with varying substituents, synthesized through electrophilic reactions. Key examples include:
Key Observations :
- Substituents significantly impact synthetic feasibility. Bulky groups (e.g., allyl) reduce yields, while silyl-protected derivatives achieve high efficiency .
- The tert-butyloxycarbonyl (Boc) group is a common protective strategy, enabling downstream functionalization .
Comparison with Other Bicyclic Azabicyclo Systems
2-Azabicyclo[2.2.1]heptane Derivatives
lists methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (price: $295.00), which shares a similar ester moiety but features a larger bicyclic framework.
2-Azabicyclo[3.2.0]heptanes
describes 2-azabicyclo[3.2.0]heptanes synthesized via photochemical [2+2] cycloaddition. These compounds exhibit moderate yields (65–93%) and are used in amino acid synthesis, but their larger ring size offers fewer opportunities for derivatization compared to 2.1.1 systems .
2-Azabicyclo[3.1.0]hexanes
and highlight methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate derivatives. These compounds, such as Schembl680110, are employed as pharmaceutical intermediates but lack the bridgehead nitrogen’s electronic effects present in 2.1.1 systems .
Key Insights :
- The 2.1.1 derivatives are generally costlier due to synthetic complexity and niche applications.
Pharmacological and Functional Comparisons
- Bioactivity : Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate derivatives show promise in targeting ion channels (e.g., cystic fibrosis regulators) , whereas 2.2.1 systems are more common in CNS drug discovery .
- Synthetic Flexibility : The 2.1.1 scaffold allows for diverse functionalization at the bridgehead nitrogen and ester group, as seen in and , whereas 3.2.0 and 3.1.0 systems are constrained by ring size .
Biological Activity
Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique azabicyclic structure characterized by the presence of a nitrogen atom within a bicyclic framework. Its molecular formula is C8H13NO2, with a molecular weight of approximately 157.19 g/mol. The compound's structure allows for various interactions with biological molecules, particularly through hydrogen bonding facilitated by the nitrogen atom.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. Preliminary studies suggest that this compound may influence synaptic transmission and neuronal excitability, indicating potential applications in treating neurological disorders such as depression and anxiety.
Key Mechanisms:
- Neurotransmitter Interaction : The compound's structural similarity to neurotransmitters suggests it may act as an agonist or antagonist at specific receptor sites.
- Nucleophilic Substitutions : The presence of the carboxylic acid functional group allows for nucleophilic substitutions, which can lead to the formation of derivatives with altered biological activities.
Biological Activity and Research Findings
Research has indicated that this compound exhibits significant biological activity, particularly in neuropharmacology. Below are notable findings from various studies:
Study | Focus | Findings |
---|---|---|
Neuropharmacology | Demonstrated significant binding affinity to dopamine receptors, suggesting potential mood-enhancing effects. | |
Interaction Studies | Showed interactions with serotonin receptors that may influence anxiety-related behaviors in animal models. | |
Synthesis and Activity | Synthesized derivatives exhibited enhanced potency in receptor binding assays compared to the parent compound. |
Case Study 1: Neurotransmitter Receptor Binding
In a study examining the binding affinity of this compound at dopamine receptors, researchers found that the compound displayed a Ki value indicative of moderate affinity, suggesting its potential as a therapeutic agent for mood disorders.
Case Study 2: Behavioral Impact
Animal models treated with this compound showed reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), pointing towards its potential use in anxiety treatment.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate, and how do they address stereochemical control?
The compound is synthesized via photochemical methods starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, followed by stereoselective electrophilic addition (e.g., phenylselenyl bromide) to cyclobutene dicarbamate intermediates. Ring closure with sodium hydride yields the bicyclic core, with reductive deprotection steps finalizing the structure . Alternative routes involve rearrangements of 2-azabicyclo[2.2.0]hex-5-ene precursors, where substituents like phenyl or silylmethyl groups guide stereochemistry at the 3-endo position .
Q. How does the bicyclic scaffold influence conformational rigidity and bioactivity?
The 2-azabicyclo[2.1.1]hexane system imposes significant conformational restraint, mimicking proline analogs while enhancing metabolic stability. Methanoproline derivatives (e.g., Boc-2,4-methanoproline) demonstrate reduced aggregation propensity in peptide synthesis due to restricted backbone flexibility . X-ray crystallography and NMR studies confirm the compact, strained geometry, which is critical for interactions with enzymatic targets .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : To resolve stereochemistry and confirm bridgehead proton environments .
- X-ray crystallography : For definitive structural elucidation of the bicyclic core and substituent positioning .
- High-resolution mass spectrometry (HRMS) : To verify molecular formulae and purity .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and functionalization of this scaffold?
Density functional theory (DFT) calculations predict transition states for electrophilic additions, aiding in stereochemical control during synthesis. Molecular dynamics simulations assess conformational stability in drug-target complexes, guiding derivatization strategies (e.g., fluorination at the 3-carboxylate position for enhanced bioavailability) .
Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?
Discrepancies in diastereomer ratios arise from competing pathways in ring-opening/closure steps. Kinetic vs. thermodynamic control can be manipulated via solvent polarity (e.g., THF for kinetic products) or temperature. For example, LiAlH4 reduction of 2-azabicyclo[3.2.1]octadienes favors endo-hydrogenation, while palladium-catalyzed hydrogenation achieves exo-selectivity .
Q. How does this scaffold compare to other bicyclic systems (e.g., 2-azabicyclo[3.2.1]octane) in drug discovery?
The smaller [2.1.1]hexane ring offers greater strain and rigidity compared to larger systems, enhancing binding affinity but limiting solubility. Antitumor studies show IC50 values for [2.1.1]hexane derivatives are comparable to cisplatin, whereas [3.2.1]octane analogs exhibit broader substrate tolerance in enzyme inhibition .
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
Key bottlenecks include:
- Photochemical steps : Low throughput and energy inefficiency .
- Chiral auxiliaries : High cost and tedious removal (e.g., tert-butyl carbamates) . Solutions include flow photoreactors for scalability and asymmetric catalysis (e.g., nitroso-ene cyclization) to bypass auxiliary use .
Q. How can fluorination strategies enhance the biological activity of this scaffold?
Deoxo-Fluor® enables selective fluorination at the 3-carboxylate position, mimicking 4-fluoroproline’s effects on collagen stability. Fluorinated analogs show improved metabolic resistance and binding to hydrophobic pockets in protease targets .
Q. Methodological Considerations
Q. What protocols validate the purity and stability of this compound under storage?
- HPLC-MS : Monitor degradation products (e.g., hydrolyzed carboxylates).
- Accelerated stability studies : Store at -20°C under argon to prevent oxidation. Purity >95% is maintained for 12 months .
Q. How are contradictions in biological activity data addressed across studies?
Variability arises from differences in cell lines (e.g., HeLa vs. MCF-7) and assay conditions. Standardize protocols using:
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(3-4)8-6/h4-6,8H,2-3H2,1H3 |
InChI Key |
IDVMGUFJVDTWOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC(C2)N1 |
Origin of Product |
United States |
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